molecular formula C25H47N9O5 B607227 Dusquetide CAS No. 931395-42-5

Dusquetide

Cat. No. B607227
M. Wt: 553.709
InChI Key: ZUJBBVJXXYRPFS-DYKIIFRCSA-N
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Description

Dusquetide, also known as SGX942, is a first-in-class innate defense regulator (IDR), a new class of short, synthetic peptides . It is being developed by Soligenix, Inc . It has been used in trials studying the treatment of Oral Mucositis . It modulates the body’s reaction to both injury and infection towards an anti-inflammatory, anti-infective, and tissue healing response .


Synthesis Analysis

The synthesis of Dusquetide involves a novel acidolytic method with application to the synthesis of cyclic and linear peptides involving benzyl-type protection . The process consists of the in situ generation of anhydrous hydrogen bromide and a trialkylsilyl bromide that acts as protic and Lewis acid reagents . This method proved to be useful to effectively remove benzyl-type protecting groups and cleave Fmoc/tBu assembled peptides directly attached to 4-methylbenzhydrylamine (MBHA) resins with no need for using mild trifluoroacetic acid labile linkers .


Molecular Structure Analysis

The molecular formula of Dusquetide is C25H47N9O5 . Its molecular weight is 553.7 .


Chemical Reactions Analysis

Dusquetide penetrates the cell membrane and modulates the RIP1-p62 complex . To determine the biological effect of Dusquetide, p62 downstream signaling pathways were examined .


Physical And Chemical Properties Analysis

Dusquetide is a small molecule with a molecular weight of 553.7 . It is soluble in water up to 50 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .

Scientific Research Applications

  • Dusquetide as an Innate Defense Regulator : Dusquetide modulates the innate immune system, reducing inflammation and increasing bacterial infection clearance. It's implicated in the pathogenesis of oral mucositis (OM), a side effect of chemoradiation therapy. In preclinical studies and a Phase 2 clinical trial, dusquetide significantly reduced the duration of OM in both animal models and patients undergoing chemoradiation for head and neck cancer. It also showed a reduction in clinical rates of infection (Kudrimoti et al., 2016).

  • Ancillary Benefits in Cancer Treatment : Dusquetide treatment was well-tolerated in a 12-month follow-up study. It did not interfere with tumor treatments and was associated with lower mortality and fewer non-fungal infections compared to placebo groups. These findings suggest additional benefits beyond OM treatment in head and neck cancer patients (Kudrimoti et al., 2017).

Safety And Hazards

Dusquetide is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention .

Future Directions

Dusquetide has received “Fast Track” designation from the U.S. Food and Drug Administration (FDA) for the treatment of oral lesions of Behçet’s Disease . This designation is intended to facilitate the development and expedite the review of new drugs and biologics . Future areas of evaluation include manipulation of microbial–mucosal interactions to alter cytotoxic sensitivity, use of germ-free models, and translation of innate immune-targeted agents interrogated for mucosal injury in other regions of the alimentary canal into OM-based clinical trials .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dusquetide

Citations

For This Compound
88
Citations
M Kudrimoti, A Curtis, S Azawi, F Worden, S Katz… - Journal of …, 2016 - Elsevier
… Dusquetide reduced the duration of OM in mouse and hamster … of dusquetide in addressing this unmet medical need, but also provide proof of concept for the translation of dusquetide …
Number of citations: 53 www.sciencedirect.com
Y Zhang, CG Towers, UK Singh, J Liu, M Håkansson… - Structure, 2022 - cell.com
… the complex between dusquetide and the ZZ domain of p62. We show that dusquetide penetrates the cell membrane and associates with p62 in vivo. Dusquetide binding modulates the …
Number of citations: 1 www.cell.com
M Kudrimoti, A Curtis, S Azawi, F Worden, S Katz… - Biotechnology …, 2017 - Elsevier
Innate immunity is a key component in the pathogenesis of oral mucositis, a universal toxicity of chemoradiation therapy (CRT). Dusquetide, a novel Innate Defense Regulator, has …
Number of citations: 18 www.sciencedirect.com
S Penumutchu, J Liu, UK Singh, TG Kutateladze… - STAR protocols, 2022 - Elsevier
… Dusquetide is a next-generation IDR (innate defense regulator) targeting the major … Here, we describe a protocol for determining dusquetide-binding sites of p62 by solution NMR …
Number of citations: 6 www.sciencedirect.com
O Donini, R Straube, C Schaber - 2018 - drugtargetreview.com
… dusquetide also resulted in a reduced rate of infections recorded as adverse events, also supporting the anti-infective activity of dusquetide … studies with dusquetide demonstrated an …
Number of citations: 1 www.drugtargetreview.com
R Segovia, M Díaz-Lobo, Y Cajal, M Vilaseca… - Pharmaceutics, 2023 - mdpi.com
… On the other hand, dusquetide and RR4 peptidyl resins were treated with DCM/TFA (1:1, v/v) for 1 min. Afterward, the peptidyl resins were cleaved with the HBr solution previously …
Number of citations: 7 www.mdpi.com
A Blakaj, M Bonomi, ME Gamez, DM Blakaj - Oral oncology, 2019 - Elsevier
… Dusquetide was hypothesized to help prevent OM by … Dusquetide administration reduced the duration of OM by … Patients that received 1.5 mg/kg of dusquetide had a 50% reduction in …
Number of citations: 78 www.sciencedirect.com
B Etanercept - 2016 - ncbi.nlm.nih.gov
… to dusquetide (Soligenix, Inc.) for the treatment of patients with macrophage activation syndrome. Dusquetide … Dusquetide is an innate defense regulator (IDR)—a new class of short, …
Number of citations: 0 www.ncbi.nlm.nih.gov
K Kardani, A Bolhassani - Immunotherapy, 2021 - Future Medicine
… ACPs (SGX942 dusquetide, LL-37, LTX-315, ATN-161, boronate bortezomib and cilengitide) against different cancer types. Among them, SGX942 dusquetide and cilengitide were …
Number of citations: 24 www.futuremedicine.com
HB Koo, J Seo - Peptide Science, 2019 - Wiley Online Library
Overuse of conventional antibiotics as well as the slow pace of new antibiotic drug development leads to antimicrobial resistance (AMR). Because infections with multi‐drug resistant (…
Number of citations: 280 onlinelibrary.wiley.com

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